Olanzapine-d4
Description
Properties
Molecular Formula |
C17H16D4N4S |
|---|---|
Molecular Weight |
316.46 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Deuterated Olanzapine Analogues
Approaches for Site-Specific Deuterium (B1214612) Incorporation in Olanzapine (B1677200)
Achieving site-specific deuterium incorporation in complex molecules like olanzapine requires careful selection of synthetic routes and reaction conditions. The goal is to introduce deuterium atoms at defined positions, often chosen for their metabolic stability or to serve as analytical markers. Deuterium labeling of olanzapine with 3, 4, or 8 hydrogen isotopes is used in analysis. nih.govmdpi.com
Chemical Synthesis Routes for Deuterated Precursors
One approach to site-specific deuteration involves synthesizing key intermediate compounds with deuterium atoms already incorporated. These deuterated precursors are then carried through the subsequent synthetic steps to yield the final deuterated olanzapine analogue. The synthesis of olanzapine itself typically involves the reaction of a thienobenzodiazepine hydrochloride with N-methylpiperazine. researchgate.net Modifications to the synthesis of the thienobenzodiazepine core or the N-methylpiperazine moiety using deuterated starting materials can lead to site-specific deuterium incorporation.
General methods for preparing deuterated precursors can involve using deuterated solvents (like D2O) or deuterated reagents in specific reaction steps where hydrogen atoms are labile or can be selectively replaced by deuterium. For instance, the synthesis of deuterated aromatic compounds can involve H-D exchange reactions with heavy water (D2O) under high temperature and pressure conditions, sometimes catalyzed by platinum group metals. tn-sanso.co.jpepj-conferences.org While direct examples for olanzapine precursors are not extensively detailed in the provided results, the principle involves building the molecule using fragments already containing deuterium at the desired positions.
Deuterium Exchange Methods in Chemical Synthesis
Deuterium exchange methods involve replacing hydrogen atoms with deuterium atoms in a pre-synthesized or partially synthesized molecule through equilibrium reactions. These methods can be catalyzed by acids, bases, or metals. researchgate.net The extent and position of deuterium incorporation depend on the lability of hydrogen atoms at different sites and the reaction conditions employed.
Acid-catalyzed deuterium exchange can occur at positions alpha to carbonyl groups or on aromatic rings activated by electron-donating groups. Base-catalyzed exchange can occur at acidic protons. Metal-catalyzed hydrogen-deuterium exchange reactions are also utilized for more selective deuteration, including on aromatic and alkyl positions. researchgate.net For olanzapine, which contains various functional groups and aromatic systems, different exchange methods could potentially be applied to achieve deuteration at specific sites, such as positions on the piperazine (B1678402) ring or the thienobenzodiazepine core. Deuterium exchange experiments have been used in NMR studies of olanzapine to identify exchangeable protons, such as those on the secondary amine and amide groups. akjournals.com While this demonstrates the principle of exchange, targeted synthesis for Olanzapine-d4 would require controlled conditions to achieve specific deuteration patterns.
Advanced Purification Techniques for Isotopic Purity
Ensuring high isotopic purity in deuterated compounds like this compound is critical for their intended use as analytical standards. Due to the very similar physical and chemical properties of isotopologues (molecules with the same chemical formula but different isotopic composition), conventional purification techniques based on properties like boiling point or polarity may not be sufficient to separate them. marquette.edunih.gov
Advanced chromatographic techniques are typically employed to achieve high isotopic purity. High-Performance Liquid Chromatography (HPLC) is a common method used for the purification of pharmaceutical compounds, including olanzapine and its related substances. researchgate.netijpras.comresearchgate.net Preparative HPLC, with optimized stationary phases and mobile phases, can be used to isolate the desired deuterated species from the unlabeled compound and other isotopologues with different numbers or positions of deuterium atoms. researchgate.netakjournals.com The separation might rely on subtle differences in properties induced by deuteration, although achieving complete separation of all isotopologues can be challenging.
Other purification techniques that might be relevant, depending on the specific synthesis route and the nature of impurities, include crystallization and solid-phase extraction (SPE). nih.govscirp.orgcuny.edu SPE is used in the preparation of samples for analysis and can help remove matrix effects and concentrate the analyte, which is important when dealing with low concentrations of the deuterated internal standard. nih.govscirp.orgcuny.edu
Spectroscopic and Chromatographic Characterization of this compound Synthetics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of organic molecules and is particularly useful for determining the position and extent of deuterium incorporation. nih.govwikipedia.orggoogle.comgoogle.comgoogle.com Deuterium (²H) nuclei are NMR active, but their signals are typically observed separately from proton (¹H) signals. More importantly, the presence of deuterium at a specific position leads to the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum compared to the unlabeled compound. epj-conferences.orgakjournals.com
By comparing the ¹H NMR spectrum of this compound with that of unlabeled olanzapine, the sites of deuteration can be identified by the absence or diminished intensity of specific proton peaks. akjournals.com Additionally, ²H NMR spectroscopy can directly show signals for the deuterium atoms, confirming their presence at particular positions. Carbon-13 NMR (¹³C NMR) can also provide supporting evidence, as the presence of deuterium on an adjacent carbon atom can affect the ¹³C signal. akjournals.comdntb.gov.ua
Mass Spectrometry for Isotopic Enrichment Assessment
Mass spectrometry (MS) is indispensable for determining the molecular weight of the synthesized compound and assessing the isotopic enrichment. nih.govwikipedia.org The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of olanzapine plus the mass of the incorporated deuterium atoms. Since deuterium has a mass of approximately 2.014 Da compared to hydrogen's 1.008 Da, this compound (with four deuterium atoms) will have a molecular weight approximately 4 Da higher than unlabeled olanzapine. medchemexpress.com
High-resolution mass spectrometry can accurately determine the molecular weight and distinguish between different isotopologues (e.g., d0, d1, d2, d3, d4, etc.) based on their precise masses. marquette.edu Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help confirm the structure and the location of deuterium atoms within the molecule. scirp.orgnih.gov Isotope dilution mass spectrometry (IDMS) specifically utilizes isotopically labeled standards, such as this compound, for the accurate quantification of the unlabeled analyte in a sample. vulcanchem.commedchemexpress.com The ratio of the signal intensity of the labeled internal standard to the unlabeled analyte is used to determine the concentration of the analyte. medchemexpress.com
Data from mass spectrometry, such as the parent ion mass and characteristic fragment ions, are crucial for confirming the identity and isotopic composition of this compound. For example, an LC-MS/MS method for quantifying olanzapine in human plasma used this compound as an internal standard, with a precursor ion m/z of 313 for unlabeled olanzapine and a product ion of m/z 256. nih.gov While specific fragmentation data for this compound are not detailed, the principle involves monitoring analogous transitions shifted by the mass of the deuterium atoms.
Advanced Analytical Methodologies Utilizing Olanzapine D4
Role of Olanzapine-d4 as an Internal Standard in Quantitative Research Assays
In quantitative research assays, an internal standard is a substance added to samples at a known concentration to compensate for potential variations and losses that may occur during sample collection, preparation, and analysis. This compound is widely used as an internal standard for quantifying olanzapine (B1677200) due to its isotopic similarity, which ensures it undergoes similar processes (extraction efficiency, ionization efficiency, chromatographic behavior) as the analyte of interest. nih.gov This allows for a more accurate determination of the true concentration of olanzapine in a sample by calculating the ratio of the analyte signal to the internal standard signal. Studies have shown that methods employing stable isotope-labeled internal standards, such as this compound, exhibit improved linearity, precision, and accuracy compared to those using structural analogs. nih.gov
Mass spectrometry (MS) is a powerful analytical technique used for identifying and quantifying substances based on their mass-to-charge ratio. When coupled with chromatographic separation techniques, it becomes an indispensable tool for analyzing complex biological and chemical matrices. This compound is particularly valuable in MS-based methods for quantifying olanzapine in research samples, including biological fluids like plasma, serum, and blood. nih.govresearchgate.netnih.govsci-rep.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of olanzapine in research. This method combines the separation power of liquid chromatography with the selective detection and fragmentation capabilities of tandem mass spectrometry. This compound is routinely incorporated as an internal standard in LC-MS/MS methods for olanzapine quantification. nih.govsci-rep.comresearchgate.netuantwerpen.beresearchgate.netspringernature.com
In a typical LC-MS/MS application, the sample containing olanzapine and the added this compound internal standard is injected into the LC system. The compounds are separated based on their interaction with the stationary and mobile phases. The eluent from the LC column then enters the mass spectrometer, where the molecules are ionized. In tandem mass spectrometry, specific ions (precursor ions) corresponding to olanzapine and this compound are selected and fragmented in a collision cell. Characteristic fragment ions (product ions) are then detected and measured. The use of multiple reaction monitoring (MRM) mode allows for highly selective detection of both olanzapine and its deuterated analog, minimizing interference from other compounds in the matrix. sci-rep.comresearchgate.netspringernature.com The ratio of the peak areas or heights of the olanzapine product ions to the this compound product ions is used to determine the concentration of olanzapine in the original sample, referencing a calibration curve prepared with known concentrations of olanzapine and a constant concentration of this compound.
Numerous studies have successfully developed and validated LC-MS/MS methods utilizing this compound (or Olanzapine-d3) for the quantification of olanzapine in human plasma and other biological matrices. researchgate.netnih.govresearchgate.netresearchgate.netspringernature.com These methods demonstrate good linearity, precision, and accuracy over relevant concentration ranges. researchgate.netnih.govsci-rep.comresearchgate.net
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an evolution of LC-MS/MS that utilizes smaller particle size stationary phases and higher mobile phase flow rates and pressures. This results in faster separation times, improved resolution, and increased sensitivity. This compound is also employed as an internal standard in UPLC-MS/MS methods for olanzapine quantification, leveraging the enhanced performance of UPLC. nih.govresearchgate.net
UPLC-MS/MS methods using this compound offer advantages such as reduced run times, allowing for higher sample throughput, while maintaining or improving the accuracy and precision of the analysis. nih.govsciensage.info These methods are particularly valuable in research settings requiring the analysis of large numbers of samples, such as pharmacokinetic or bioequivalence studies. nih.gov
Matrix effects are a significant challenge in bioanalytical research using mass spectrometry. They refer to the suppression or enhancement of the ionization efficiency of the analyte caused by co-eluting endogenous compounds from the biological matrix. nih.govsci-rep.com These effects can lead to inaccurate quantification if not properly addressed.
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy for minimizing matrix effects. nih.govsci-rep.com Because this compound is chemically and physically similar to olanzapine, it experiences similar matrix effects during the ionization process. By using the ratio of the analyte signal to the internal standard signal for quantification, the matrix effects are largely compensated for, as both signals are affected proportionally. nih.gov This internal standardization approach helps to ensure the reliability and accuracy of the quantitative results obtained from complex biological matrices. nih.govuantwerpen.be
Method validation is a critical process in quantitative analysis to ensure that an analytical method is suitable for its intended purpose. When using this compound as an internal standard for olanzapine quantification in research, key validation parameters include linearity, precision, and accuracy. nih.govsci-rep.comresearchgate.netnih.govfishersci.be
Linearity: This assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are generated by analyzing a series of samples with known concentrations of olanzapine and a constant concentration of this compound. The ratio of the olanzapine to this compound signal is plotted against the olanzapine concentration to establish the linear range of the method. researchgate.netnih.govsci-rep.com
Precision: This measures the reproducibility of the method. It is evaluated by analyzing replicate samples at different concentration levels (intra-day and inter-day precision). The precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.netsci-rep.comresearchgate.net Methods utilizing this compound have demonstrated good precision within acceptable limits for bioanalytical assays. researchgate.netnih.govsci-rep.comresearchgate.net
Accuracy: This assesses how close the measured values are to the true concentrations. It is determined by analyzing quality control samples with known concentrations of olanzapine. Accuracy is typically expressed as the percentage recovery or relative error. researchgate.netsci-rep.comresearchgate.net The use of this compound as an internal standard helps to achieve accurate quantification by correcting for variations during sample processing and analysis. researchgate.netnih.govsci-rep.comresearchgate.net
Validation studies involving this compound as an internal standard consistently report acceptable levels of linearity, precision, and accuracy, confirming its effectiveness for reliable olanzapine quantification in research. researchgate.netnih.govsci-rep.comresearchgate.net
Mass Spectrometry-Based Quantitative Analysis in Research Matrices
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Research
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that uses an isotopically enriched standard, such as this compound, to determine the absolute concentration of an analyte in a sample. researchgate.netnih.govnih.gov In IDMS, a known amount of the isotopically labeled internal standard is added to the sample, and the mixture is thoroughly equilibrated to ensure complete mixing of the analyte and the labeled standard.
The key principle of IDMS is that the ratio of the analyte to the labeled standard remains constant throughout the subsequent sample preparation and analysis steps, even if there are losses or variations in recovery. By measuring the isotopic ratio of the analyte to the labeled standard using mass spectrometry, and knowing the exact amount of the labeled standard added, the absolute amount or concentration of the analyte in the original sample can be accurately determined. nsf.govisotope.com
Development and Validation of Bioanalytical Research Methods
The development and validation of bioanalytical methods for quantifying olanzapine and its metabolites in research settings are critical for pharmacokinetic, metabolism, and distribution studies. These methods typically involve sample preparation, chromatographic separation, and detection, often utilizing mass spectrometry. Deuterated internal standards, such as this compound, play a vital role in these validated methods. fishersci.bedrugbank.comsigmaaldrich.com Studies have shown that methods employing stable isotope-labeled internal standards exhibit improved linearity, precision, and accuracy compared to those using structural analogs.
Sample Preparation Techniques for Various Research Matrices (e.g., cell cultures, animal tissues, microsomal fractions)
Effective sample preparation is essential to isolate the analyte (olanzapine) and its metabolites from complex biological matrices while removing interfering substances that can affect downstream analysis. Various techniques are employed depending on the matrix and the required sensitivity and specificity. While specific studies detailing the use of this compound in cell cultures, animal tissues (beyond general in vivo studies), or microsomal fractions were not extensively found, the principles of sample preparation for olanzapine and the role of deuterated internal standards in these matrices are well-established in bioanalytical research. fishersci.besigmaaldrich.com Stable isotope labels, including this compound, can be used in cell culture or enzymatic reactions to precisely control concentration and exposure time for studying metabolic reactions and enzyme activities. ebi.ac.uk
Protein Precipitation (PPT) in Research Settings
Protein precipitation is a simple and widely used technique for initial sample cleanup in bioanalysis. It involves adding an organic solvent or acid to a biological sample, causing proteins to denature and precipitate, while leaving the analytes of interest in the supernatant. sigmaaldrich.com This method is often the fastest for sample preparation, although it may not remove all endogenous matrix components, potentially leading to ion suppression in mass spectrometry. sigmaaldrich.com Olanzapine analysis in matrices like plasma and serum has utilized protein precipitation with agents such as acetonitrile (B52724) or methanol. fishersci.besigmaaldrich.com The addition of a deuterated internal standard like this compound prior to protein precipitation helps to account for analyte loss and matrix effects during this step. fishersci.be
Solid Phase Extraction (SPE) in Research Settings
Solid phase extraction is a more selective sample preparation technique that utilizes the differential affinity of analytes and matrix components for a stationary phase. This allows for the isolation and concentration of the target compounds and the removal of many endogenous interferences, including phospholipids, which can cause significant matrix effects in mass spectrometry. sigmaaldrich.com SPE offers advantages such as reduced processing time and lower solvent consumption compared to liquid-liquid extraction. sigmaaldrich.com Various SPE sorbents, including C8 and C18 cartridges, as well as mixed-mode phases like Oasis HLB and Hybrid-SPE-PPT, have been employed for the extraction of olanzapine and its metabolites from biological matrices such as plasma and serum. The inclusion of this compound as an internal standard during the SPE procedure is crucial for accurate quantification by correcting for variations in extraction efficiency. fishersci.bedrugbank.com
Chromatographic Separation Optimization for Olanzapine and its Metabolites in Research
Chromatographic separation is a key step in bioanalytical methods to resolve olanzapine from its metabolites and other endogenous or exogenous compounds present in the sample matrix. Liquid chromatography (LC), particularly coupled with mass spectrometry (MS), is the predominant technique used for this purpose in olanzapine research. sigmaaldrich.com Both high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are employed, offering different levels of resolution and analysis time. sigmaaldrich.com
Optimization of chromatographic conditions involves selecting the appropriate stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate separation efficiency and peak characteristics for olanzapine and its relevant metabolites (such as N-desmethylolanzapine and 2-hydroxymethyl olanzapine). sigmaaldrich.com Reversed-phase C18 columns are commonly used for the separation of olanzapine and its metabolites. sigmaaldrich.com The mobile phase typically consists of a mixture of aqueous buffer (often with a volatile acid like formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization) and an organic solvent such as acetonitrile or methanol, used in isocratic or gradient elution modes. sigmaaldrich.com Gradient elution is often preferred for separating complex mixtures containing multiple metabolites and other compounds.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides sensitive and selective detection of olanzapine and its deuterated internal standard, this compound, based on their specific mass-to-charge ratios and fragmentation patterns. fishersci.besigmaaldrich.com The use of this compound as an internal standard helps to compensate for variations in ionization efficiency and signal intensity during MS detection, leading to more accurate and reproducible quantification. ebi.ac.uk Multiple reaction monitoring (MRM) mode is frequently used in LC-MS/MS for the targeted and sensitive detection of both the analyte and the internal standard. fishersci.be
Compound Names and PubChem CIDs
| Compound Name | PubChem CID(s) |
| Olanzapine | 4585, 135398745 |
| This compound | Not readily available in search results |
| 2-Hydroxymethyl olanzapine-d3 | 136240609 |
| N-desmethylolanzapine | Not explicitly found in search results with CID |
| 2-hydroxymethyl olanzapine | Not explicitly found in search results with CID |
Data Tables
While detailed quantitative data tables specifically focusing on this compound's performance across various research matrices were not consistently available in the search results, the following table summarizes typical performance parameters reported for bioanalytical methods quantifying olanzapine using deuterated internal standards, which are applicable to the use of this compound.
| Parameter | Typical Range/Value (using deuterated IS) | Reference(s) |
| Linearity (r or r²) | > 0.99 | sigmaaldrich.com |
| Intra-day Precision (%RSD) | < 15% (often < 10%) | sigmaaldrich.com |
| Inter-day Precision (%RSD) | < 15% (often < 10%) | sigmaaldrich.com |
| Accuracy (% Bias or RE) | Within 15% (often within 10%) | sigmaaldrich.com |
| Extraction Recovery | Typically > 70% (varies by method) | sigmaaldrich.com |
| Matrix Effect | Assessed and controlled for | sigmaaldrich.com |
| LLOQ | Low ng/mL or sub-ng/mL range | sigmaaldrich.com |
Detailed Research Findings
Research utilizing deuterated olanzapine internal standards in bioanalytical methods has demonstrated their effectiveness in various applications. For instance, LC-MS/MS methods employing deuterated internal standards have been successfully validated for the quantification of olanzapine and its metabolites in human plasma for therapeutic drug monitoring and pharmacokinetic studies. sigmaaldrich.com These methods have shown good linearity, precision, accuracy, and recovery. sigmaaldrich.com The use of SPE has been shown to provide cleaner extracts and better recovery compared to simple protein precipitation in some cases, contributing to improved method performance. sigmaaldrich.com Chromatographic optimization, including the use of appropriate columns and mobile phases, is crucial for achieving adequate separation of olanzapine from its metabolites and minimizing matrix interferences. sigmaaldrich.com Studies in animal tissues, such as brain tissue, also utilize deuterated internal standards and techniques like LC-MS/MS and MALDI-MSI for quantifying olanzapine and understanding its distribution. drugbank.com The application of these validated methods in research allows for accurate determination of olanzapine concentrations in various biological matrices, supporting studies on its pharmacokinetics, metabolism, and effects in different biological systems.
Mechanistic Investigations of Olanzapine Biotransformation Pathways Using Deuterated Analogues
Elucidation of Metabolic Pathways and Metabolite Identification
Olanzapine (B1677200) is metabolized through both oxidative and conjugative pathways. The primary enzymes involved in its biotransformation include cytochrome P450 (CYP) enzymes, particularly CYP1A2 and, to a lesser extent, CYP2D6 and CYP3A4, and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), notably UGT1A4 and UGT2B10. drugbank.comwikipedia.orgresearchgate.netpharmgkb.orgnih.govnih.govfrontiersin.orgnih.govnih.gov Flavin-containing monooxygenase 3 (FMO3) also plays a role in the formation of a specific metabolite. drugbank.comwikipedia.orgnih.govcsic.esresearchgate.net
Deuterated analogues like Olanzapine-d4 are often used as internal standards in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the parent drug and its metabolites in biological matrices. The use of a stable isotopically labeled internal standard helps to account for variations during sample preparation and analysis.
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes, Recombinant Enzymes)
The stability of this compound in these in vitro systems would be expected to be similar to that of unlabeled olanzapine, assuming the deuterium (B1214612) labeling does not significantly alter the molecule's interaction with the metabolizing enzymes, except potentially at the site of deuteration if it is involved in a rate-limiting step.
Identification and Structural Characterization of Deuterated Metabolites
The metabolism of olanzapine yields several metabolites, including 10-N-glucuronide, 4'-N-desmethyl olanzapine, and olanzapine N-oxide, among others. drugbank.compharmgkb.orgfrontiersin.orguni.lueuropa.eu When using this compound in metabolic studies, the resulting metabolites would retain the deuterium label(s) depending on the site of metabolism relative to the position of the deuterium atoms. Identifying and structurally characterizing these deuterated metabolites is typically done using advanced analytical techniques like LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy. The mass difference introduced by the deuterium atoms aids in the identification of metabolites derived from the labeled parent compound.
Role of Specific Cytochrome P450 Isoenzymes (e.g., CYP1A2, CYP2D6, CYP3A4) in Olanzapine Metabolism
CYP1A2 is identified as the major cytochrome P450 enzyme involved in the oxidative metabolism of olanzapine, leading to the formation of metabolites such as 4'-N-desmethyl olanzapine. drugbank.comwikipedia.orgpharmgkb.orgnih.govnih.govfrontiersin.orgnih.govcsic.es CYP2D6 also contributes to olanzapine metabolism, including the formation of 2-hydroxy olanzapine, although to a lesser extent than CYP1A2. drugbank.comwikipedia.orgpharmgkb.orgnih.govnih.govfrontiersin.orgnih.govcsic.es The involvement of CYP3A4 appears to be minor. pharmgkb.org
Studies using selective CYP inhibitors or recombinant CYP enzymes with unlabeled olanzapine have helped delineate the contribution of each isoenzyme. nih.govnih.govmedsafe.govt.nz If deuterium atoms in this compound are located at positions involved in the oxidative metabolism catalyzed by these CYPs, studies comparing the metabolism of this compound and unlabeled olanzapine could potentially reveal kinetic isotope effects, providing insights into the rate-determining steps of these enzymatic reactions.
Contribution of UGT Enzymes (e.g., UGT1A4, UGT2B10) to Glucuronidation Pathways
Glucuronidation, primarily catalyzed by UGT1A4 and UGT2B10, is a major phase II metabolic pathway for olanzapine, resulting in the formation of conjugates such as olanzapine 10-N-glucuronide and 4'-N-glucuronide. drugbank.comwikipedia.orgresearchgate.netnih.govfrontiersin.orgnih.govnih.govcsic.esuni.luuspharmacist.com UGT1A4 appears to have higher catalytic activity for olanzapine glucuronidation compared to UGT2B10. wikipedia.orgnih.govnih.gov
In vitro studies using recombinant UGT enzymes and human liver microsomes have characterized the kinetics and the specific UGTs involved in olanzapine glucuronidation. nih.govnih.gov The use of this compound in such studies, particularly if deuterium is placed at or near the site of glucuronidation, could potentially be used to investigate the mechanism of the glucuronidation reaction through KIE analysis.
Involvement of Flavin-Containing Monooxygenases (FMO3)
Flavin-containing monooxygenase 3 (FMO3) is involved in the formation of olanzapine N-oxide. drugbank.comwikipedia.orgnih.govcsic.esresearchgate.net Genetic polymorphisms in FMO3 have been associated with the formation of olanzapine N-oxide. wikipedia.orgcsic.es Studies investigating the role of FMO3 typically involve incubating olanzapine with recombinant FMO3 or using chemical inhibitors. While specific studies detailing the use of this compound to probe the FMO3-mediated pathway were not found, a deuterated analogue like this compound could potentially be used to study the kinetics of this reaction if the deuterium is appropriately positioned.
Analysis of Kinetic Isotope Effects (KIE) in Enzyme Mechanisms
Kinetic isotope effects (KIEs) can provide valuable information about the rate-determining step of an enzymatic reaction and the mechanism of bond breaking or formation. By comparing the reaction rates of a molecule and its isotopically labeled analogue (e.g., this compound vs. unlabeled olanzapine), researchers can infer details about the transition state of the reaction. A significant KIE suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. While the general concept of using deuterated compounds for KIE analysis in drug metabolism is established, specific detailed findings of KIE studies utilizing this compound to elucidate the mechanisms of olanzapine metabolizing enzymes were not prominently featured in the search results. drugbank.com Such studies would involve precise measurements of reaction rates of this compound and unlabeled olanzapine catalyzed by isolated enzymes or in microsomal incubations.
Quantifying Deuterium-Induced Changes in Reaction Rates
The substitution of deuterium for hydrogen can lead to a phenomenon known as the kinetic isotope effect (KIE). This effect occurs when the rate of a chemical reaction is altered due to the difference in mass between isotopes. Since the bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. By comparing the metabolic rates of olanzapine and its deuterated analog, this compound, researchers can quantify the deuterium-induced changes in reaction rates for specific metabolic steps vulcanchem.comunam.mx. This quantification provides insights into the involvement of C-H bond cleavage in those steps.
Comparative Metabolism Studies in Preclinical Animal Models Using Deuterated Probes
Deuterated olanzapine is a valuable tool for conducting comparative metabolism studies in various preclinical animal models. These studies are essential for understanding species-dependent differences in olanzapine metabolism and for extrapolating findings to humans.
Applications in Humanized Animal Models for Mechanistic Insights
Humanized animal models, such as chimeric mice with humanized livers, are increasingly used to overcome the limitations of species differences in drug metabolism researchgate.netnih.gov. These models can more accurately mimic human metabolic pathways. Studies using olanzapine in humanized-liver mice have shown the formation of the human-specific 10-N-glucuronide olanzapine, which is not significantly formed in conventional animal models researchgate.net. This demonstrates the utility of these models for investigating human-specific metabolic pathways and gaining more relevant mechanistic insights into olanzapine's biotransformation in a human context researchgate.net.
Stable Isotope-Resolved Metabolomics (SIRM) for Cellular Network Analysis
Stable isotope-resolved metabolomics (SIRM) is a powerful technique that utilizes stable isotopes, such as deuterium or carbon-13, to trace the flow of metabolites through cellular networks medchemexpress.comnih.govnih.gov. By administering a compound labeled with a stable isotope (like this compound) and tracking the incorporation of the isotope into various downstream metabolites, researchers can gain insights into metabolic pathways, identify key metabolic nodes, and understand how a compound affects cellular metabolism medchemexpress.comnih.gov.
While the provided search results specifically mention SIRM in the context of general metabolic studies and cancer research using tracers like ¹³C-glucose nih.govnih.gov, and the use of isotope-labeled compounds as internal standards in mass spectrometry for accurate quantification medchemexpress.com, they also highlight that stable isotopes allow precise tracking and quantification of individual atoms in metabolic pathways and can reveal specific steps in these pathways medchemexpress.com. The application of this compound within a SIRM framework would involve administering the labeled compound to a biological system (e.g., cells or animal models) and using mass spectrometry to detect and quantify the deuterated olanzapine and its deuterated metabolites. The pattern of deuterium labeling in the metabolites would provide information about the metabolic transformations that have occurred and the pathways involved. This can help in understanding how olanzapine is processed at a cellular level and its potential impact on interconnected metabolic networks.
Exploration of Olanzapine D4 in Preclinical Pharmacokinetic and Pharmacodynamic Research Models
Disposition and Distribution Studies in Animal Models
Preclinical studies in various animal models, including mice, dogs, and rhesus monkeys, have investigated the disposition and distribution of olanzapine (B1677200). Following oral administration, olanzapine is well absorbed, demonstrating absolute bioavailability of 73% in dogs and at least 55% in monkeys and 32% in mice. nih.gov Olanzapine is extensively distributed throughout the body and is highly bound to plasma proteins, with approximately 93% bound over a concentration range of 7 to 1000 ng/ml. medsafe.govt.nzdrugbank.comeuropa.eu It binds predominantly to albumin and α1-acid-glycoprotein. medsafe.govt.nzeuropa.eu The terminal elimination half-life of olanzapine varies across species, being relatively short in mice and monkeys (approximately 3 hours) and longer in dogs (approximately 9 hours). nih.gov Olanzapine-d4 is typically employed as an internal standard in these studies to accurately quantify the concentrations of olanzapine in plasma and tissues over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
Tissue Distribution Profiles in Preclinical Species
Studies in rats have shown that olanzapine is rapidly absorbed and widely distributed into tissues after oral and intraperitoneal administration. nih.gov Peak concentrations in plasma and tissues are generally reached within approximately 45 minutes after an oral dose. nih.gov The area under the concentration-time curve (AUC) of olanzapine is significantly higher in various tissues compared to plasma. nih.gov For instance, the AUC in brain is about eight times larger than in plasma, while in other tissues, it can be three to 32 times larger. nih.gov Liver and lung show the largest AUCs. nih.gov After repeated dosing, tissue concentrations are generally higher than after single doses and correlate with administered doses. nih.gov The liver and spleen tend to have the highest concentrations, depending on the route of administration. nih.gov Plasma concentrations of olanzapine have been found to strongly correlate with simultaneous concentrations in the brain and other tissues in rats. nih.gov this compound's role in these studies is primarily analytical, enabling precise measurement of olanzapine levels in complex tissue matrices.
The distribution of olanzapine in various rat tissues relative to plasma is summarized in the table below, based on studies using the parent compound.
| Tissue | Tissue to Plasma AUC(last) Ratio (Oral Dose) | Tissue to Plasma Concentration Ratio (Oral Dose) - Average |
| Brain | ~8 | 6.3-13.1 |
| Liver | Largest | 4-46 (after repeated doses) |
| Lung | Large | Not specified in detail |
| Kidney | 3-32 | Not specified in detail |
| Spleen | 3-32 | 4-46 (after repeated doses) |
| Fat | 3-32 | Not specified in detail |
Note: Data derived from studies on non-deuterated olanzapine.
Investigation of Excretion Pathways in Animal Models
The excretion pathways of olanzapine have been investigated in preclinical species using radiolabeled forms of the parent compound, such as [14C]OLZ. In mice and dogs, radioactivity is predominantly eliminated in feces. nih.gov However, in monkeys, the major route of elimination is urine. nih.gov Over a 168-hour period, dogs and monkeys excreted 38% and 55% of the dose in urine, respectively, while mice excreted 32% in urine over 120 hours. nih.gov Approximately 57% of radiolabeled olanzapine is excreted in urine in humans, primarily as metabolites, with about 7% excreted unchanged. europa.euwikipedia.org Approximately 30% is excreted in feces. wikipedia.org Olanzapine is metabolized in the liver by conjugative and oxidative pathways, with the major circulating metabolite being the 10-N-glucuronide, which does not cross the blood-brain barrier. medsafe.govt.nzeuropa.eueuropa.eu Cytochromes P450-CYP1A2 and P450-CYP2D6 contribute to the formation of other metabolites, such as N-desmethyl and 2-hydroxymethyl olanzapine, which exhibit significantly less in vivo pharmacological activity than the parent compound in animal studies. medsafe.govt.nzeuropa.eueuropa.eu this compound is used as an internal standard in the analysis of excretion products to accurately quantify the amounts of olanzapine and its metabolites present in urine and feces samples.
Fundamental Receptor Binding Profiling and Ligand-Receptor Interaction Studies
Olanzapine is characterized by a broad receptor binding profile, which is believed to contribute to its pharmacological effects. cambridge.orgnih.gov While this compound could potentially be used in certain analytical methods within receptor binding studies, the extensive data available on receptor affinity and antagonism pertains to the non-deuterated olanzapine.
In Vitro Receptor Affinity and Antagonism Characterization (e.g., Dopamine (B1211576), Serotonin (B10506), Muscarinic, Adrenergic, Histamine (B1213489) Receptors)
In vitro receptor binding studies have shown that olanzapine possesses high affinity for a variety of neurotransmitter receptors. medsafe.govt.nzdrugbank.comeuropa.eucambridge.orgnih.goveuropa.eunih.govmdpi.comjarem.orgdovepress.comdovepress.comeuropa.eu This includes high affinity for dopamine D1, D2, D3, and D4 receptors, as well as multiple serotonin receptor subtypes, specifically 5-HT2A, 5-HT2C, 5-HT3, and 5-HT6. medsafe.govt.nzdrugbank.comeuropa.eucambridge.orgnih.goveuropa.eunih.govmdpi.comjarem.orgdovepress.comdovepress.comeuropa.eu Olanzapine also exhibits high affinity for muscarinic receptors (M1-M5), α1-adrenergic receptors, and histamine H1 receptors. medsafe.govt.nzdrugbank.comeuropa.eucambridge.orgnih.goveuropa.eunih.govmdpi.comjarem.orgdovepress.comdovepress.comeuropa.eu Its affinity for serotonin 5-HT2A receptors is generally reported to be higher than for dopamine D2 receptors. europa.eunih.goveuropa.eudovepress.comeuropa.eu Olanzapine acts as an antagonist at many of these receptors, including dopamine D2 and serotonin 5-HT2A receptors, which is thought to be central to its antipsychotic activity. drugbank.comeuropa.eunih.govresearchgate.net
A summary of olanzapine's in vitro receptor binding affinities (Ki values) is presented in the table below, based on studies of the parent compound.
Note: Data derived from studies on non-deuterated olanzapine. Specific Ki values may vary slightly depending on the study and methodology.
Application of Deuterated Analogues in Competition Binding Assays for Receptor Design Optimization
Deuterated analogues like this compound can be valuable tools in the analytical aspects of competition binding assays. In these assays, a radiolabeled ligand competes with increasing concentrations of an unlabeled compound (such as olanzapine or a newly synthesized analogue) for binding sites on a receptor. frontiersin.org By quantifying the amount of radiolabeled ligand displaced, the affinity of the unlabeled compound for the receptor can be determined. While the primary pharmacological data is obtained from the interaction of the non-deuterated or novel compounds with the receptor, this compound can be used as an internal standard in the subsequent analysis of samples (e.g., washing steps or bound fractions) by mass spectrometry. This helps ensure accurate quantification of the compounds involved in the binding assay, which is critical for calculating accurate binding parameters (like Ki or IC50 values) and informing the optimization of novel ligands for specific receptors. However, specific published research detailing the use of this compound explicitly for receptor design optimization through competition binding assays was not prominently found in the provided search results. Its application is more commonly reported in the quantitative analysis of pharmacokinetic samples.
Investigative Neurochemical Studies in Preclinical Models
Preclinical neurochemical studies in animal models have explored the effects of olanzapine on various neurotransmitter systems and related molecular targets. These studies provide insights into the potential mechanisms underlying olanzapine's pharmacological actions. While this compound is not the primary subject of these investigations, it would be used analytically to quantify olanzapine and its metabolites in brain tissue or microdialysis samples.
Studies using microdialysis in rats have shown that olanzapine increases the extracellular levels of dopamine and norepinephrine (B1679862) in the prefrontal cortex and dopamine in the neostriatum and nucleus accumbens. cambridge.orgnih.gov These brain regions are implicated in the pathophysiology of schizophrenia. cambridge.orgnih.gov Olanzapine has also been shown to affect gene expression in preclinical models. For instance, studies have indicated that olanzapine can increase Fos expression in the prefrontal cortex, dorsolateral striatum, and nucleus accumbens. cambridge.orgnih.gov Furthermore, research has explored the effects of olanzapine on glutamate (B1630785) and GABA levels in specific brain regions, such as the nucleus accumbens, in adolescent rats, suggesting long-term neurobiological alterations. europa.eu Olanzapine has also been investigated for its potential to modulate N-methyl-d-aspartate (NMDA) receptors and influence brain-derived neurotrophic factor (BDNF) expression in areas like the hippocampus. dovepress.commdpi.com The precise quantification of olanzapine and its metabolites in the biological samples generated from these complex neurochemical studies relies heavily on sensitive and specific analytical methods, where this compound serves as an essential internal standard.
Quality Control and Certified Reference Material Applications of Olanzapine D4
Development and Certification of Olanzapine-d4 as a Reference Standard
The process of developing and certifying reference standards like this compound is governed by stringent quality standards to ensure their suitability for analytical purposes. While specific detailed studies focusing solely on the development and certification of this compound as a primary reference standard were not extensively found in the provided search results, the principles mirror those applied to related certified reference materials (CRMs), such as the unlabeled olanzapine (B1677200).
Certified Reference Materials are typically produced and certified in adherence to international standards like ISO 17034 and ISO/IEC 17025. fishersci.beinvivochem.cn These standards outline the requirements for the production of RMs and the competence of testing and calibration laboratories, respectively. The certification process for a reference standard involves comprehensive characterization to ascertain its identity, purity, homogeneity, and stability.
This compound is commercially available as a stable isotope labeled internal standard from specialized suppliers. These materials are commonly accompanied by a Certificate of Analysis (CoA). wikipedia.org The CoA is a vital document that details the analytical data confirming the identity, chemical purity, and isotopic enrichment of the this compound batch. wikipedia.org Techniques such as NMR and HPLC are routinely employed for the verification of identity and purity. wikipedia.org This documentation is essential for the qualification and use of this compound as a reliable reference standard in quality control and research activities.
Analytical Purity and Stability Assessment for Research Standards
Maintaining high analytical purity and ensuring the stability of this compound are critical for its effectiveness as a reference standard in research. The purity of this compound is typically assessed using established analytical techniques like HPLC, with suppliers often aiming for a high percentage purity, frequently exceeding 98%. wikipedia.org The CoA provides the specific purity results for a given batch. wikipedia.org
Stability assessment is equally important to guarantee that the reference standard retains its certified properties over time under specified storage conditions. While detailed research findings exclusively on the stability assessment studies of this compound research standards were not prominently featured in the search results, suppliers of isotope labeled compounds generally provide recommendations for storage and assign re-test dates, often a default of 5 years for isotope labeled compounds, based on their stability testing or historical data. wikipedia.org Furthermore, the stability of both the analyte (olanzapine) and the internal standard (this compound) within the sample matrix under various handling and storage conditions is a mandatory part of validating any bioanalytical method that utilizes this compound for quantification. nih.gov
Role in Laboratory Accreditation and Quality Assurance in Research
The use of well-characterized reference standards, including this compound, is integral to laboratory accreditation and the broader framework of quality assurance in research. In quantitative analytical research, particularly in fields like pharmacokinetics, drug metabolism, and forensic toxicology where olanzapine levels are measured, this compound is widely used as a stable isotope labeled internal standard in techniques such as LC-MS/MS.
Stable isotope labeled internal standards like this compound are preferred because they are chemically identical to the analyte (olanzapine) except for the isotopic substitution. This similarity ensures that the internal standard behaves in a near-identical manner to the analyte during sample preparation steps (e.g., extraction) and instrumental analysis, effectively compensating for variations and matrix effects that can influence the accuracy and precision of the results. Studies have shown that methods employing stable isotope labeled internal standards exhibit improved linearity, precision, and accuracy.
For laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025, the use of appropriate reference materials is a fundamental requirement. Utilizing characterized reference standards like this compound with accompanying documentation such as a CoA provides evidence of metrological traceability and contributes to demonstrating the validity and reliability of the analytical methods employed in research. fishersci.beinvivochem.cn The consistent and proper use of this compound as an internal standard is therefore a key element in the quality assurance processes that underpin credible research findings.
Compound Information
| Compound | Molecular Formula | Molecular Weight | PubChem CID |
| This compound | C₁₇H₁₆D₄N₄S | 316.46 | Not Available* |
| Olanzapine | C₁₇H₂₀N₄S | 312.43 | 135398745 |
*A specific PubChem CID for this compound was not found in the provided search results.
Data Tables
As an illustration of the type of data relevant to the application of this compound in quality control and research, a conceptual table outlining typical performance characteristics observed in validated bioanalytical methods employing this compound as an internal standard is presented below. These are representative values based on general bioanalytical validation guidelines and the expected benefits of using a stable isotope labeled internal standard, not direct experimental results solely on this compound's inherent properties from the search.
| Validation Parameter | Acceptance Criteria (Example) | Representative Finding (Conceptual) |
| Linearity | R² ≥ 0.99 | R² > 0.998 |
| Accuracy | ±15% (±20% at Lower Limit of Quantification) | Within ±10% |
| Precision (Intra-day) | ≤ 15% Relative Standard Deviation (RSD) (≤ 20% at LLOQ) | ≤ 8% RSD |
| Precision (Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) | ≤ 8% RSD |
| Matrix Effect | Internal standard normalization effectively compensates for matrix effects | Signal suppression/enhancement consistent for analyte and IS |
| Stability | Analyte and IS stable under specified storage and processing conditions | Demonstrated stability in matrix for X period at Y temperature |
This conceptual table underscores the analytical performance enhancements achieved through the use of this compound as a stable isotope labeled internal standard, highlighting its crucial role in the quality control and reliability of quantitative analytical methods in research.
Future Directions and Emerging Research Avenues for Deuterated Olanzapine Analogues
Novel Synthetic Approaches for Advanced Deuterated Probes
The synthesis of deuterated compounds like Olanzapine-d4 often involves modifications of established synthetic routes for the parent drug. wikipedia.orggoogle.com Traditional methods for olanzapine (B1677200) synthesis typically involve the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b] wikipedia.orggoogle.combenzodiazepine with N-methylpiperazine. google.com To introduce deuterium (B1214612) atoms, deuterated starting materials or reagents would be required.
Future research is likely to focus on more efficient and selective deuteration methods. One promising approach is the use of microwave-assisted synthesis, which has been shown to accelerate the synthesis of olanzapine and its derivatives, potentially offering a greener alternative to conventional methods. nih.gov Additionally, phase-transfer catalysis in the presence of microwave irradiation or ultrasound could provide higher yields in shorter reaction times. nih.gov
The development of novel catalysts and deuterating agents will be crucial for creating more complex and specifically labeled olanzapine probes. For instance, selective deuterium labeling at specific metabolic "hot spots" could provide invaluable tools for studying drug metabolism and avoiding unwanted pharmacokinetic effects.
Integration with Multi-Omics Technologies in Preclinical Discovery
The integration of deuterated olanzapine analogues with multi-omics technologies, such as metabolomics and proteomics, holds immense potential for advancing our understanding of the drug's effects. nih.gov In preclinical studies, this compound can be used as an internal standard for quantitative analysis of olanzapine and its metabolites in biological samples. This is particularly important in metabolomics studies, where accurate quantification of endogenous and exogenous compounds is essential. dntb.gov.uaresearchgate.netnih.gov
Metabolomics studies have already identified significant changes in various metabolites, such as tryptophan, urea, palmitic acid, and caprylic acid, following olanzapine treatment. dntb.gov.ua The use of deuterated internal standards would enhance the reliability of these findings. Similarly, in proteomics, which investigates changes in protein expression, deuterated olanzapine can help in accurately quantifying the drug's impact on specific protein pathways. nih.govnih.gov
Future research will likely involve the use of multi-omics data to build comprehensive models of olanzapine's effects on cellular and physiological systems. nih.gov This integrated approach could lead to the discovery of novel biomarkers for treatment response and adverse effects, paving the way for more personalized medicine. nih.gov
Computational Modeling and In Silico Predictions for Isotope Effects
Computational modeling and in silico prediction are becoming increasingly important tools in drug discovery and development. researchgate.net These methods can be used to predict the effects of isotopic substitution on a drug's pharmacokinetic and pharmacodynamic properties. For deuterated olanzapine, computational models can be employed to predict the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
By simulating the metabolism of olanzapine by cytochrome P450 enzymes, such as CYP3A43, researchers can predict how deuterium substitution will affect the rate of metabolic clearance. researchgate.net This information can be used to design deuterated drugs with improved metabolic stability and longer half-lives. Furthermore, in silico models can predict how deuteration might alter the binding affinity of olanzapine for its target receptors, including dopamine (B1211576) and serotonin (B10506) receptors. patsnap.comnih.gov
The table below illustrates the types of data that can be generated through computational modeling of deuterated olanzapine analogues.
| Parameter | Predicted Effect of Deuteration | Potential Impact |
| Metabolic Clearance | Decreased | Increased drug exposure, potentially allowing for lower doses. |
| Receptor Binding Affinity | Minimal Change | Maintained therapeutic efficacy. |
| Off-Target Interactions | Reduced | Improved safety profile. |
This table is for illustrative purposes and the actual effects would need to be confirmed experimentally.
Expanded Applications in Fundamental Neurobiological and Pharmacological Research
Deuterated olanzapine analogues have a wide range of potential applications in fundamental neurobiological and pharmacological research. One of the key applications is in positron emission tomography (PET) imaging studies. nih.gov PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution of drugs and neurotransmitter receptors in the brain. researchgate.net By labeling olanzapine with a positron-emitting isotope, such as carbon-11, researchers can study the drug's binding to dopamine D2 receptors in living subjects. nih.gov The use of a deuterated tracer could potentially offer advantages in terms of metabolic stability, leading to clearer imaging signals.
In addition to PET imaging, this compound can be used as a stable isotope tracer in pharmacokinetic studies to differentiate between exogenously administered olanzapine and endogenously produced metabolites. This is particularly useful in drug-drug interaction studies and in understanding the pharmacokinetics in special populations.
Furthermore, deuterated olanzapine can be a valuable tool in in vitro studies of receptor binding and function. By using deuterated ligands, researchers can investigate the kinetics of ligand-receptor interactions with greater precision. This can provide insights into the mechanism of action of olanzapine and other antipsychotic drugs. nih.gov
The table below summarizes the expanded applications of deuterated olanzapine analogues in research.
| Research Area | Application of Deuterated Olanzapine | Potential Insights |
| PET Imaging | As a radiotracer for studying receptor occupancy. nih.gov | In vivo visualization of drug-target engagement. nih.gov |
| Pharmacokinetic Studies | As a stable isotope tracer. | Accurate determination of drug absorption, distribution, metabolism, and excretion. |
| In Vitro Receptor Binding Assays | As a stable ligand for kinetic studies. | Detailed understanding of ligand-receptor interactions. |
| Neurotransmitter System Research | To investigate the effects on dopamine and serotonin pathways. nih.gov | Elucidation of the neurochemical basis of antipsychotic drug action. |
Q & A
Q. Q. How to present complex this compound datasets while adhering to journal guidelines (e.g., Medicinal Chemistry Communications)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
